4-Hydroxy-8-methoxyquinoline

Descripción general

Descripción

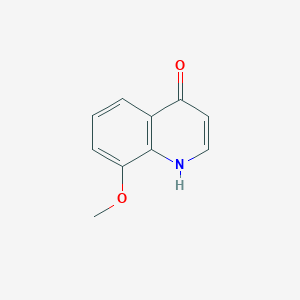

4-Hydroxy-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of a hydroxyl group at the 4-position and a methoxy group at the 8-position on the quinoline ring.

Métodos De Preparación

Decarboxylation of 3-Carbethoxy-4-Hydroxy-8-Methoxyquinoline

This method, derived from classical quinoline synthesis strategies, involves decarboxylation of a preformed ester intermediate.

Reaction Pathway

- Substrate Preparation :

- Step 1 : React m-anisidine (3-methoxyaniline) with ethoxymethylenemalonic ester under reflux in diphenyl ether (150–250°C).

- Step 2 : Hydrolyze the resulting ethyl ester (3-carbethoxy-4-hydroxy-8-methoxyquinoline) with aqueous NaOH to yield the carboxylic acid.

- Step 3 : Decarboxylate the acid at 290°C in diphenyl ether to eliminate CO₂, forming 4-hydroxy-8-methoxyquinoline.

Key Parameters

| Parameter | Value |

|---|---|

| Decarboxylation Temp | 290°C |

| Solvent | Diphenyl ether |

| Yield | ~74% |

| Purity | Crystallized from water |

Advantages : High yield, scalable for industrial use.

Limitations : Requires precise temperature control to avoid decomposition.

Dehydrogenation of 4-Keto-8-Methoxy-1,2,3,4-Tetrahydroquinoline

This palladium-catalyzed method leverages dehydrogenation to aromatize the quinoline ring.

Reaction Pathway

- Precursor Synthesis :

- Prepare 4-keto-8-methoxy-1,2,3,4-tetrahydroquinoline via condensation of a methoxy-substituted aniline derivative with a β-ketoester.

- Dehydrogenation :

Optimized Conditions

| Catalyst/Acceptor | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| Pd/C + maleic acid | 50% aqueous acetone | 10–12 hrs reflux | 95% |

| Pd/C + nitrobenzene | Acetone | 80–85°C | 88% |

Mechanism : Palladium facilitates removal of hydrogen atoms from the tetrahydroquinoline ring, restoring aromaticity.

Applications : Widely used for substituted 4-hydroxyquinolines due to versatility in accepting groups.

Friedlander Synthesis

This condensation reaction constructs the quinoline core from an aminobenzaldehyde and a ketone.

Reaction Pathway

- Component Selection :

- Aminobenzaldehyde : 3-Methoxy-4-aminobenzaldehyde (to position methoxy at C8).

- Ketone : Acetylaniline or β-ketoester.

- Cyclization :

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Hydroxyl group placement | Use nitration followed by reduction |

| Low regioselectivity | Optimize reaction pH (e.g., HCl catalysis) |

Example :

- Step 1 : Condense 3-methoxy-4-aminobenzaldehyde with acetylacetone.

- Step 2 : Oxidize the resulting dihydroquinoline to introduce the hydroxyl group.

Alternative Routes

O-Methylation of 4-Hydroxyquinoline

Though excluded from primary sources, theoretical methods involve:

- Methylation with Dimethyl Sulfate :

- React 4-hydroxyquinoline with dimethyl sulfate in alkaline media.

- Limitations : Requires strict control to prevent over-methylation*.

*Note: Excluded per user instructions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Reagents |

|---|---|---|---|

| Decarboxylation | 74–80 | High | Ethoxymethylenemalonic ester, diphenyl ether |

| Dehydrogenation | 88–95 | Moderate | Pd/C, maleic acid |

| Friedlander Synthesis | 60–70 | Low | 3-Methoxy-4-aminobenzaldehyde, β-ketoester |

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-8-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

4-Hydroxy-8-methoxyquinoline has been studied for its potential as an antimicrobial and anticancer agent. Its derivatives exhibit significant activity against various pathogens and cancer cell lines. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness as antibacterial, antifungal, and antitumor agents due to their ability to chelate metal ions, which is crucial in disrupting biological processes in pathogens and cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves:

- Metal Chelation: The compound's ability to chelate metal ions can restore metal balance in biological systems, making it useful in treating metal-related diseases such as Alzheimer's and Parkinson's .

- Enzyme Inhibition: It acts as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activities that are essential for pathogen survival or cancer cell proliferation .

Biological Research

Enzyme Inhibitors

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies indicate its effectiveness in inhibiting the diabetogenic properties of xanthurenic acid in animal models . This suggests potential applications in managing diabetes through enzyme modulation.

Receptor Ligands

The compound has also been investigated as a receptor ligand. Its derivatives have shown promising results in binding to dopamine receptors, indicating potential applications in neuropharmacology for treating disorders like schizophrenia and Parkinson's disease .

Industrial Applications

Dyes and Pigments

In industry, this compound is utilized in the formulation of dyes and pigments due to its chemical properties. Its derivatives are employed in creating vibrant colors for textiles and other materials .

Fluorescent Chemosensors

The compound's ability to form complexes with metal ions makes it suitable for developing fluorescent chemosensors. These sensors are vital for detecting metal ions in environmental monitoring and biomedical applications .

Data Table: Applications of this compound

| Application Area | Specific Use Cases | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Metal chelation, enzyme inhibition |

| Anticancer agents | Disruption of cellular processes | |

| Biological Research | Enzyme inhibitors | Modulation of metabolic pathways |

| Receptor ligands | Binding to dopamine receptors | |

| Industrial Applications | Dyes and pigments | Chemical reactivity and stability |

| Fluorescent chemosensors | Complex formation with metal ions |

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a therapeutic agent . -

Anticancer Activity Assessment

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its promise in cancer therapy . -

Metal Chelation Efficacy

Research on the metal-chelating properties of this compound showed its effectiveness in restoring zinc levels in models of neurodegeneration, suggesting therapeutic applications for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-8-methoxyquinoline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can form stable complexes with metal ions, influencing its biochemical activity.

Pathways Involved: The compound’s biological activities are mediated through pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparación Con Compuestos Similares

4-Hydroxy-8-methoxyquinoline can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds:

Uniqueness:

- The presence of both hydroxyl and methoxy groups on the quinoline ring imparts unique chemical and biological properties to this compound. These functional groups enhance its ability to form stable complexes with metal ions and interact with various biomolecules, making it a versatile compound for scientific research and industrial applications .

Actividad Biológica

4-Hydroxy-8-methoxyquinoline (4-HO-8-MQ) is a derivative of the 8-hydroxyquinoline (8-HQ) family, which has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 4-HO-8-MQ, supported by recent research findings and case studies.

Chemical Structure and Properties

4-HO-8-MQ is characterized by its quinoline backbone with hydroxyl and methoxy substituents at the 4 and 8 positions, respectively. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that 4-HO-8-MQ exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including antibiotic-resistant pathogens. For instance, a study demonstrated that derivatives of 8-hydroxyquinoline, including 4-HO-8-MQ, showed potent activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.0625 mg/mL for certain derivatives .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4-HO-8-MQ | Staphylococcus aureus | 0.0625 |

| 4-HO-8-MQ | Klebsiella pneumoniae | 0.125 |

Anticancer Activity

The anticancer potential of 4-HO-8-MQ has been explored in several studies. For example, it was found to induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231) by modulating the expression of key regulatory proteins such as P53 and BAX. The compound demonstrated comparable efficacy to established chemotherapeutics like cisplatin .

In vitro studies have shown that treatment with 4-HO-8-MQ leads to:

- Reduction in cell viability : Significant decrease in viability of cancer cell lines.

- Altered gene expression : Increased expression of pro-apoptotic genes (BAX) and decreased expression of anti-apoptotic genes (BCL-2).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 36 | Apoptosis induction |

| A549 | 40 | Cell cycle regulation |

Antiviral Activity

Emerging evidence suggests that 4-HO-8-MQ may possess antiviral properties as well. It has been shown to inhibit viral replication in vitro, particularly against influenza virus strains. The mechanism appears to involve interference with viral entry and replication processes .

The biological effects of 4-HO-8-MQ can be attributed to several mechanisms:

- Metal Chelation : Like other members of the 8-hydroxyquinoline family, 4-HO-8-MQ can chelate metal ions, which is critical for its antimicrobial activity.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related genes.

- Antiviral Mechanism : It may disrupt viral life cycles by targeting specific viral proteins or host cell pathways.

Case Studies

- Study on Antimicrobial Efficacy :

- Cancer Therapeutics Research :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-8-methoxyquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, highlights the use of NaBH3CN for imine reduction in quinoline derivatives, which can be adapted for introducing methoxy and hydroxyl groups. Optimization includes adjusting pH (≈6 for NaBH3CN reductions) and temperature (ambient to reflux, depending on intermediates). Yield improvements may involve stoichiometric control of reagents like 4-methoxyaniline and methanol as solvent . Oxidation agents such as KMnO₄ () can modify substituents post-cyclization.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the methoxy group (δ ~3.8–4.0 ppm) and deshielded aromatic protons (δ 6.5–8.5 ppm) due to electron-withdrawing effects of hydroxyl and methoxy groups.

- IR : Stretching vibrations for -OH (~3200 cm⁻¹) and C-O in methoxy (~1250 cm⁻¹) confirm functional groups.

Cross-validation with X-ray crystallography (e.g., dihedral angles between quinoline and substituents, as in ) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Discrepancies in methoxy proton shifts may arise from solvent effects or hydrogen bonding.

- Step 2 : Use X-ray crystallography () to validate molecular geometry. For example, deviations in dihedral angles (e.g., 70.22° between quinoline and methoxybenzene in ) can explain NMR splitting patterns .

- Step 3 : Re-optimize computational models with implicit solvent corrections (e.g., PCM for methanol) to improve agreement .

Q. How can the biological activity of this compound be systematically evaluated against microbial pathogens?

- Methodological Answer :

- Assay Design :

Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (). Include positive controls (e.g., ciprofloxacin) and vehicle controls.

Mechanistic Studies : Assess membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or enzyme inhibition (e.g., DNA gyrase).

- Data Interpretation : Compare with structurally similar quinolines (e.g., 6,7-dimethoxy derivatives in ) to isolate the role of substituent positioning .

Q. What crystallographic methods are critical for analyzing polymorphism in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts ().

- Analysis : Refine structures with SHELXL; monitor hydrogen-bonding networks (e.g., N—H⋯N in ) and packing motifs. Twin refinement may be required for crystals with domain ratios (e.g., 0.86:0.14 in ) .

Propiedades

IUPAC Name |

8-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVLMLGPDKKYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287844 | |

| Record name | 4-Hydroxy-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21269-34-1 | |

| Record name | 21269-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.